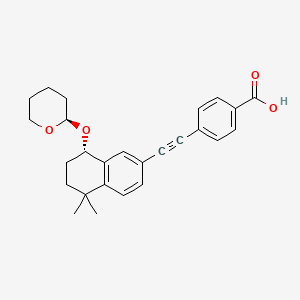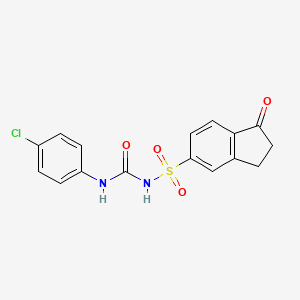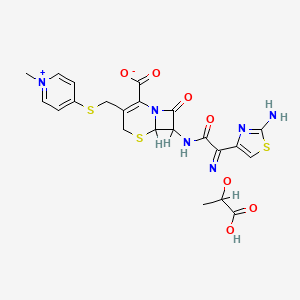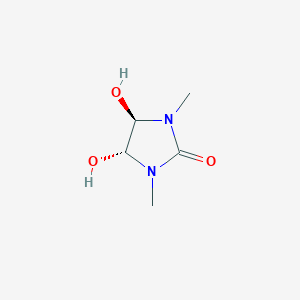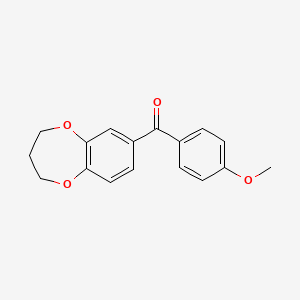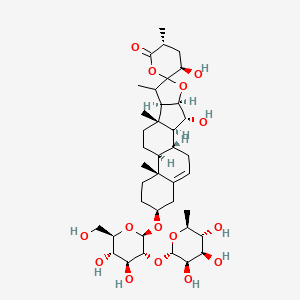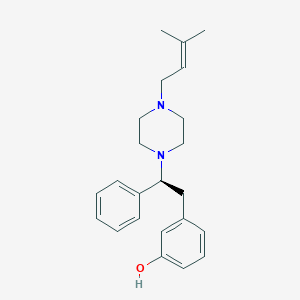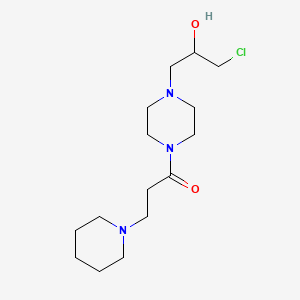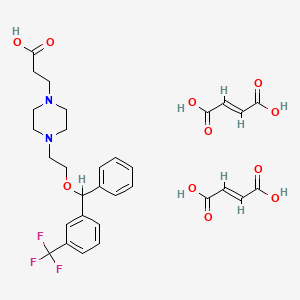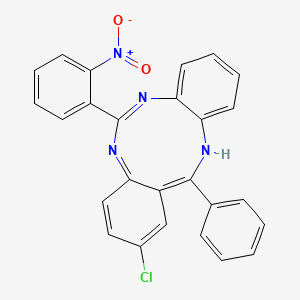
(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid is a complex organic compound characterized by its unique cyclopropane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclopropanation of an appropriate alkene precursor, followed by functional group modifications to introduce the carboxylic acid groups. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylacetamide (DMAc) in a mixed solvent system with water .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactic Acid-Based Compounds: These compounds share some structural similarities and are used as green solvents in various applications.
Cyclopropane Derivatives: Other cyclopropane-containing compounds may have similar reactivity and applications.
Uniqueness
What sets (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
33383-55-0 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
(1S,3S)-3-[(E)-2-carboxyprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-5(8(11)12)4-6-7(9(13)14)10(6,2)3/h4,6-7H,1-3H3,(H,11,12)(H,13,14)/b5-4+/t6-,7+/m0/s1 |
InChI-Schlüssel |
XXTFGUFRXPWYDA-LYNIJRAASA-N |
Isomerische SMILES |
C/C(=C\[C@H]1[C@@H](C1(C)C)C(=O)O)/C(=O)O |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


